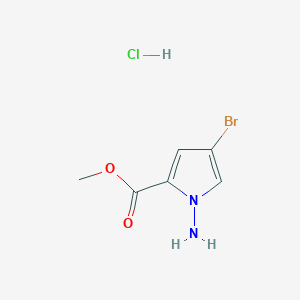

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride

説明

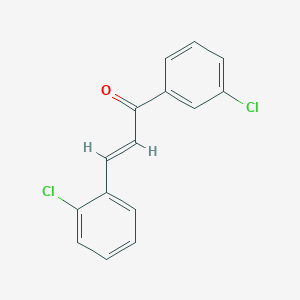

“Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride” is a chemical compound with the CAS Number: 1802489-57-1 . It has a molecular weight of 255.5 and its linear formula is C6H8BrClN2O2 .

Synthesis Analysis

The synthesis of pyrrole compounds, such as “this compound”, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H8BrClN2O2 . The structure can be further analyzed using various spectroscopic techniques.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry place at room temperature .科学的研究の応用

Synthesis Applications

Isoxazole Strategy for Synthesis : A method for synthesizing methyl 5-aminopyrrole-3-carboxylates, which involves a process including "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation", has been developed. This process demonstrates the reactivity of diazo compounds and carbenes, highlighting their potential in creating pyrrole-containing products through intra/intermolecular azo coupling and insertion into CH and OH bonds under photolysis (Galenko et al., 2019).

Pyrrolopyridine Analogs Synthesis : Research has shown the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. This process is significant for producing compounds with antibacterial properties (Toja et al., 1986).

Chemical Transformation and Reactivity

Transformation into Aminopyrroles : The transformation of 1-pyrroline-2-carboxylic acid derivatives into cis- and trans-configurated amino acids through various chemical reactions has been described. This work is pivotal in understanding the chemical behavior of these compounds (Häusler, 1981).

Azirine Strategy for Aminopyrroles Synthesis : Research discusses the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This illustrates the versatility of these compounds in synthesizing structurally complex and functionalized pyrroles (Khlebnikov et al., 2018).

Applications in Crystal Engineering

- Supramolecular Structures : Two pyrrole-2-carboxylates were synthesized, forming hexagonal and grid supramolecular structures. This research opens up possibilities in crystal engineering using pyrrole-2-carbonyl dimer as a robust supramolecular synthon (Yin & Li, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

methyl 1-amino-4-bromopyrrole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2.ClH/c1-11-6(10)5-2-4(7)3-9(5)8;/h2-3H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFHIVXQAZCNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)

![5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B3110542.png)